molecular formula C11H13FN2O B2700725 N-(2-fluorophenyl)pyrrolidine-1-carboxamide CAS No. 853750-82-0

N-(2-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No. B2700725
CAS RN: 853750-82-0
M. Wt: 208.236
InChI Key: RNLNCLZTCBXFNZ-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives are often synthesized via ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of “N-(2-fluorophenyl)pyrrolidine-1-carboxamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Autoimmune Diseases

A new series of cis-3,4-diphenylpyrrolidine derivatives, which could potentially include “N-(2-fluorophenyl)pyrrolidine-1-carboxamide”, have been found to be beneficial as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

PPARα/γ Functional Activities

SAR studies revealed that the oxybenzyl pyrrolidine acid series, which could potentially include “N-(2-fluorophenyl)pyrrolidine-1-carboxamide”, offered the best balance of PPARα/γ functional activities .

Synthesis of Other Compounds

“N-(2-fluorophenyl)pyrrolidine-1-carboxamide” can be synthesized from the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . This indicates its potential use in the synthesis of other complex compounds.

Cholinesterase Inhibitors

“N-(2-fluorophenyl)pyrrolidine-1-carboxamide” could potentially be used in the design of N-benzoylthiourea-pyrrolidine carboxylic acid derivative compounds carrying a series of imidazole rings as cholinesterase inhibitors .

Anticancer Agents

The pyrrolidine core, which is a part of “N-(2-fluorophenyl)pyrrolidine-1-carboxamide”, is often used in the design of anticancer agents . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The future of “N-(2-fluorophenyl)pyrrolidine-1-carboxamide” and similar compounds lies in further exploration of their biological activities and potential therapeutic applications .

properties

IUPAC Name

N-(2-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLNCLZTCBXFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)pyrrolidine-1-carboxamide

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